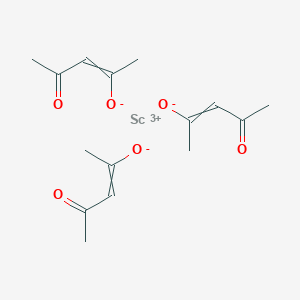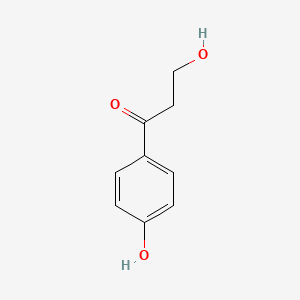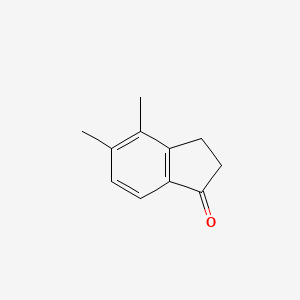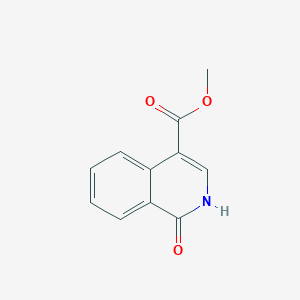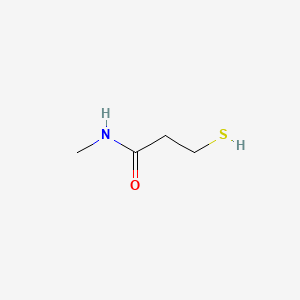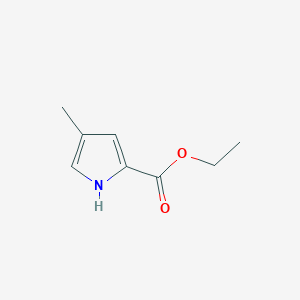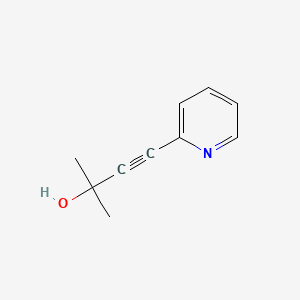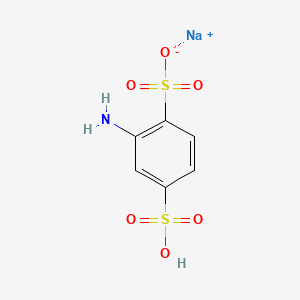
Sodium 2-amino-4-sulfobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-amino-4-sulfobenzenesulfonate, with the chemical formula C6H6NNaO6S2, is a sodium salt of 2-amino-4-sulfobenzenesulfonic acid. This compound is known for its applications in various industries, including its use as a dye intermediate and in the production of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-4-sulfobenzenesulfonate typically involves the sulfonation of aniline derivatives. One common method includes the reaction of 4-methyl-3-nitrobenzenesulfonic acid with sodium hydroxide solution, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes, where aniline derivatives are treated with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the sodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Sodium 2-amino-4-sulfobenzenesulfonate finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in protein modification studies.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and as a component in various industrial processes
Mécanisme D'action
The mechanism by which Sodium 2-amino-4-sulfobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it targets electrophilic centers in other molecules. Additionally, its sulfonate groups can participate in ionic interactions, influencing the compound’s reactivity and solubility .
Comparaison Avec Des Composés Similaires
- Sodium 2-amino-1,4-benzenedisulfonate
- Aniline-2,5-disulfonic acid monosodium salt
- Disodium 2-aminobenzene-1,4-disulfonate
Comparison: Sodium 2-amino-4-sulfobenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity profiles and solubility characteristics, making it suitable for specific applications in dye synthesis and pharmaceutical production .
Propriétés
Numéro CAS |
24605-36-5 |
|---|---|
Formule moléculaire |
C6H6NNaO6S2 |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
sodium;3-amino-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
Clé InChI |
SYFQTIIOWUIZGU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |
Key on ui other cas no. |
41184-20-7 76684-33-8 24605-36-5 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





